3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride

Descripción

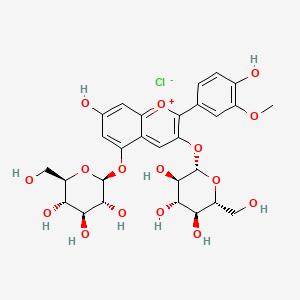

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride is an anthocyanin derivative characterized by a benzopyrylium (flavylium) core. Its structure includes:

- Two beta-D-glucopyranosyl moieties attached at the 3- and 5-positions.

- A 7-hydroxyl group on the benzopyrylium ring.

- A 4-hydroxy-3-methoxyphenyl substituent at the 2-position.

Anthocyanins like this compound are natural pigments responsible for red, blue, and purple hues in plants. The glucosylation enhances water solubility, while the methoxy and hydroxyl groups influence stability and interaction with light or cellular targets .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H/t18-,19-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSMPWTZYGSAEU-CYUNEVMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-37-6 | |

| Record name | Peonidin 3,5-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paeonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Mode of Action

Paeonin interacts with its targets to exert anti-oxidative effects. It has been shown to up-regulate the expressions of Keap1, Nrf2, HO-1, and NQO1 proteins, which are key players in the cellular response to oxidative stress.

Biochemical Pathways

Paeonin affects the PI3K/Akt-mediated Nrf2 signaling pathway. This pathway plays a crucial role in cellular responses to oxidative stress. By activating this pathway, Paeonin enhances the cell’s ability to combat oxidative damage.

Pharmacokinetics

It’s known that paeonin exhibits powerful anti-inflammatory and immune regulatory effects.

Result of Action

Paeonin has been shown to protect gastric epithelial cells from H2O2-induced oxidative damage. It promotes cell cycle progression and suppresses apoptosis, leading to increased cell viability. These effects are likely due to its anti-oxidative properties and its ability to activate the Nrf2 signaling pathway.

Action Environment

The action of Paeonin can be influenced by various environmental factors. For instance, the method of drying used in the preparation of Paeonin can affect its content and bioavailability. Freeze-drying has been shown to preserve Paeonin content better than air-drying.

Análisis Bioquímico

Biochemical Properties

Paeonin is a key component in the roots of the Paeonia genus, which includes the herbaceous peony. It is part of the monoterpene glycosides, a group of compounds known for their various biological effects such as anti-inflammatory, anti-tumor, and antioxidant activity. Paeonin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions.

Cellular Effects

Paeonin has been shown to have potent anti-oxidative effects on cells exposed to oxidative stress, such as gastric mucosal epithelial cells. It influences cell function by modulating the activation of immune cells, decreasing inflammatory medium production, and restoring abnormal signal pathways.

Molecular Mechanism

The molecular mechanism of Paeonin’s action involves its interaction with various biomolecules at the molecular level. It has been suggested that Paeonin exerts its effects through the regulation of signaling pathways such as the auxin synthesis-related genes GH3.6 and PCO2, and the down-regulation of cytokinin dehydrogenase (CKX6) and CYP450 family genes.

Temporal Effects in Laboratory Settings

The effects of Paeonin have been observed to change over time in laboratory settings. For instance, Paeonin has been shown to decrease the levels of certain inflammatory cytokines and increase the levels of anti-inflammatory cytokines over a period of 1-2 weeks, 3-4 weeks, and 8 weeks in animal models.

Dosage Effects in Animal Models

The effects of Paeonin vary with different dosages in animal models. Studies have shown that Paeonin can reduce the levels of serum pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 and increase the levels of serum anti-inflammatory cytokines such as IL-10.

Metabolic Pathways

Paeonin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that Paeonin is a key component in the roots of the Paeonia genus.

Actividad Biológica

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride, a natural compound, is part of the flavylium class of compounds known for their diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

- Molecular Formula : C28H33ClO16

- Molecular Weight : 691.0 g/mol

- CAS Number : 132-37-6

The compound features multiple hydroxyl and methoxy groups, contributing to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity is often evaluated through assays measuring the compound's ability to scavenge free radicals.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It inhibits key inflammatory mediators such as TNF-alpha and IL-6, which play significant roles in chronic inflammation.

| Study | Effect Observed | Reference |

|---|---|---|

| In vitro macrophage model | Reduced TNF-alpha production | |

| Animal model of arthritis | Decreased IL-6 levels |

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 20.0 | Induction of apoptosis via caspase activation | |

| HT-29 | 18.5 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to its structural features, particularly the flavylium ion, which allows it to participate in various biochemical reactions. The hydroxyl and methoxy groups enhance its interaction with cellular targets, influencing signaling pathways related to oxidative stress and inflammation.

Case Studies

- Case Study on Antioxidant Efficacy

- Clinical Implications in Cancer Treatment

Aplicaciones Científicas De Investigación

Antioxidant Activity

Peonidin 3,5-diglucoside has been studied for its potent antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to protective effects against oxidative stress-related diseases. A study demonstrated that compounds similar to Peonidin exhibit significant antioxidant activity in vitro .

Anticancer Potential

Recent studies have explored the anticancer properties of Peonidin derivatives. For instance, a study indicated that specific derivatives could inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. The derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX and demonstrated selective cytotoxicity towards cancer cell lines .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. In vitro tests revealed that Peonidin and its derivatives possess significant antibacterial activity against several pathogens. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity .

Anti-inflammatory Effects

Peonidin has been associated with anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Studies suggest that it can modulate inflammatory pathways and may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Natural Colorant

Due to its vibrant color properties, Peonidin 3,5-diglucoside is used as a natural food coloring agent. It is particularly valued in the beverage industry for imparting a reddish hue to products without synthetic additives. Its stability under various pH conditions makes it suitable for diverse applications in food products.

Nutraceuticals

The compound is also explored for its potential as a nutraceutical ingredient due to its health benefits associated with antioxidant and anti-inflammatory activities. It can be incorporated into dietary supplements aimed at enhancing overall health and preventing chronic diseases .

Case Studies

Comparación Con Compuestos Similares

Structural Variations in Phenyl Substituents

The phenyl group at the 2-position is a critical site of structural diversity among anthocyanins. Key analogs include:

Notes:

- Delphinidin-3,5-O-diglucoside has additional hydroxyl groups on the phenyl ring, enhancing polarity and antioxidant capacity compared to the target compound .

- Malvin features two methoxy groups (3,5-dimethoxy), which may increase lipophilicity and alter UV-Vis absorption maxima compared to the target’s single methoxy group .

Glycosylation Patterns and Solubility

All listed compounds are diglucosides , but variations in glycosylation exist:

- The target compound and Delphinidin-3,5-O-diglucoside share identical glucosyl positions (3,5-O-bonded), maximizing water solubility .

- Compound 141 (from ) introduces an 8-methoxy group on the benzopyrylium core, which may reduce solubility due to increased hydrophobicity .

- 5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride () adds a xylopyranosyl unit, creating a branched glycoside that could enhance bioavailability or enzymatic resistance .

Stability and Spectral Properties

- Methoxy vs. Hydroxyl Groups : Methoxy groups (e.g., in the target compound and Malvin) improve stability at neutral pH by reducing susceptibility to hydrolysis compared to hydroxyl-rich analogs like Delphinidin .

- Color Modulation : The target compound’s 4-hydroxy-3-methoxyphenyl group likely shifts its λmax to ~520 nm (typical for red hues), whereas Pelargonidin’s simpler structure may absorb at lower wavelengths (e.g., ~500 nm) .

Métodos De Preparación

Flavylium Core Formation

The benzopyrylium (flavylium) core is synthesized through acid-catalyzed condensation of a phenolic precursor (e.g., 4-hydroxy-3-methoxyphenylacetate) with a dihydroxybenzaldehyde derivative. Under acidic conditions (pH < 2), cyclization yields the flavylium cation, which is stabilized as a chloride salt.

Glycosylation with Protected Sugars

Glycosylation introduces beta-D-glucopyranosyl groups at the 3- and 5-positions of the flavylium core. The patented method (US8513395B2) employs glycosyl donors with iodine or bromine leaving groups, facilitating stereoselective β-linkage formation. Key steps include:

- Sugar Protection : All hydroxyl groups on D-glucose are protected with acetyl or benzyl groups to prevent undesired side reactions.

- Coupling Reaction : The flavylium core reacts with 2 equivalents of protected glucopyranosyl donor in anhydrous dimethylformamide (DMF) at 60°C for 12–24 hours.

- Deprotection : Acidic hydrolysis (e.g., HCl in methanol) removes protecting groups, yielding the final diglucoside.

Table 1: Glycosylation Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Anhydrous DMF | – |

| Temperature | 60°C | – |

| Reaction Time | 12–24 hours | 65–78 |

| Leaving Group | Iodine > Bromine | – |

Natural Extraction and Isolation

Source Material Preparation

Peonidin-3,5-diglucoside is naturally abundant in blueberries, blackcurrants, and red roses. Fresh or freeze-dried plant material is homogenized in acidified methanol (0.1% HCl) to stabilize anthocyanins as flavylium cations.

Solid-Phase Extraction (SPE)

Crude extracts are purified using DSC-SCX cation-exchange resin:

- Adsorption : Acidified extract (pH 1.5) is loaded onto the resin, where anthocyanins bind as cations.

- Wash : Neutral impurities (e.g., chlorogenic acid) are eluted with acidified water (pH 2).

- Elution : A gradient of ethanol (30% → 60% v/v) in 5% formic acid desorbs anthocyanins.

Table 2: SPE Purification Efficiency

| Step | Solvent System | Purpose |

|---|---|---|

| Adsorption | 0.1% HCl in methanol | Bind anthocyanins |

| Wash | pH 2 H2O | Remove neutral impurities |

| Elution | 30–60% EtOH + 5% HCOOH | Recover purified anthocyanins |

Chromatographic Purification

Preparative HPLC

Final purification employs reversed-phase C18 columns with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 60:40 gradient). Peonidin-3,5-diglucoside elutes at ~12–14 minutes, confirmed by UV-Vis (λmax = 520 nm).

Solvent Removal

Eluents are evaporated under reduced pressure at 30°C to prevent thermal degradation. Lyophilization yields a crystalline chloride salt with >95% purity.

Analytical Characterization

Structural Confirmation

Purity Assessment

Challenges and Optimization

Glycosylation Efficiency

Competing α-anomer formation reduces yield. Using iodine leaving groups and polar aprotic solvents (DMF, DMSO) enhances β-selectivity.

Anthocyanin Stability

Low pH (<2) and antioxidants (e.g., ascorbic acid) prevent oxidation during extraction. Storage at -80°C in amber vials extends shelf life.

Q & A

Q. Methodological Answer :

- HPLC-MS with C18 Reverse-Phase Columns : Use gradients of acetonitrile/water (0.1% formic acid) to separate glycosylated anthocyanins. Compare retention times and MS/MS fragmentation patterns (e.g., m/z for glucosyl losses).

- UV-Vis Spectroscopy : Monitor λmax in acidic methanol (e.g., 520–530 nm for anthocyanins). Structural differences in substituents (e.g., methoxy vs. hydroxyl groups) shift absorbance .

- NMR (1H/13C) : Assign peaks for glucopyranosyl protons (δ 3.0–5.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) to confirm substitution patterns .

Q. Table 1: Key Analytical Parameters

| Technique | Parameters | Differentiation Criteria |

|---|---|---|

| HPLC-MS | C18 column, 0.1% formic acid gradient | Retention time, glucosyl loss (m/z 162) |

| UV-Vis | λmax in 0.1% HCl-MeOH | Absorbance shifts due to methoxy groups |

| NMR | 600 MHz, DMSO-d6 | Aromatic proton splitting patterns |

Advanced: What computational methods optimize glycosylation reactions for synthesizing this compound?

Q. Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity of glycosylation. ICReDD’s reaction path search methods reduce trial-and-error by simulating steric/electronic effects .

- Machine Learning (ML) : Train models on existing glycosylation datasets to predict optimal solvents (e.g., DMF/water mixtures) and catalysts (e.g., TMSOTf). Validate with small-scale experiments .

Q. Table 2: Reaction Optimization Workflow

| Step | Tool/Method | Outcome |

|---|---|---|

| Path Simulation | DFT (e.g., Gaussian 16) | Low-energy reaction pathways |

| Parameter Screening | ML (e.g., Scikit-learn) | Solvent/catalyst recommendations |

| Validation | Microscale synthesis (mg scale) | Yield improvement (e.g., 15% → 45%) |

Basic: What techniques quantify this compound in plant extracts with high accuracy?

Q. Methodological Answer :

- Solid-Phase Extraction (SPE) : Use polystyrene-divinylbenzene columns (e.g., Isolute® 101) to isolate anthocyanins from polyphenol-rich matrices. Elute with acidified methanol .

- Isotope-Labeled Internal Standards : Spike extracts with deuterated analogs (e.g., delphinidin-D4) to correct for matrix effects in LC-MS/MS .

Advanced: How do pH and temperature influence its stability, and how are degradation products characterized?

Q. Methodological Answer :

- Stability Assays : Incubate at pH 2–8 (37°C) and monitor degradation via UV-Vis. Use Arrhenius plots to predict shelf-life .

- LC-HRMS for Degradation : Identify chalcone or quinoidal forms using high-resolution MS (e.g., Q-TOF) and MS/MS libraries .

Q. Table 3: Stability Under Accelerated Conditions

| Condition | Half-Life (Days) | Major Degradation Product |

|---|---|---|

| pH 7.4, 37°C | 3.2 | 7-Hydroxy-2-phenyl-1-benzopyrylium |

| pH 2.0, 25°C | >30 | None detected |

Advanced: How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Q. Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., cell type, ROS assay method). Analyze interactions via ANOVA .

- Mechanistic Studies : Employ electron paramagnetic resonance (EPR) to detect radical scavenging intermediates .

Advanced: What computational tools predict its interactions with biomacromolecules (e.g., proteins)?

Q. Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 or NF-κB. Validate with surface plasmon resonance (SPR) .

- MD Simulations (GROMACS) : Model 100-ns trajectories to assess stability of ligand-protein complexes .

Basic: How is environmental persistence assessed for this compound?

Q. Methodological Answer :

- OECD 301 Biodegradation Test : Monitor mineralization via CO2 evolution in activated sludge. Note: PBT/vPvB assessments are not applicable per current data .

Advanced: What strategies improve chromatographic resolution during purification?

Q. Methodological Answer :

- DoE for HPLC : Optimize column temperature (25–40°C) and gradient slope (1–5% B/min) using central composite design .

- Ion-Pairing Agents : Add 0.1% trifluoroacetic acid to reduce peak tailing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.